molecular formula C16H14N2O B7595670 Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one

Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one

Cat. No.: B7595670
M. Wt: 250.29 g/mol
InChI Key: DNLDMAMMHUWZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one is a heterocyclic compound that features a unique spiro structure, where a quinazoline moiety is fused with an indanone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one typically involves the formation of the quinazoline ring followed by the spirocyclization with an indanone derivative. Common synthetic methods include:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro[quinazoline-2(1H),2’-indan]-4(3H)-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,2'-1,3-dihydroquinazoline]-4'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-15-13-7-3-4-8-14(13)17-16(18-15)9-11-5-1-2-6-12(11)10-16/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDMAMMHUWZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC13NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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